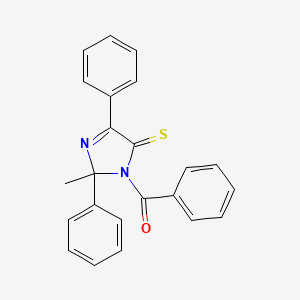
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thione group (C=S) at the 4-position and a benzoyl group at the 3-position, along with methyl and diphenyl substituents. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
准备方法
The synthesis of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反应分析
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The benzoyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
相似化合物的比较
Similar compounds to 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- include:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound lacks the thione and benzoyl groups, resulting in different chemical and biological properties.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar thione group but differs in the substitution pattern on the imidazole ring.
The uniqueness of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
属性
CAS 编号 |
58488-77-0 |
|---|---|
分子式 |
C23H18N2OS |
分子量 |
370.5 g/mol |
IUPAC 名称 |
(2-methyl-2,4-diphenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H18N2OS/c1-23(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)22(27)25(23)21(26)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI 键 |
ZRPFLYOJHJYBDE-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
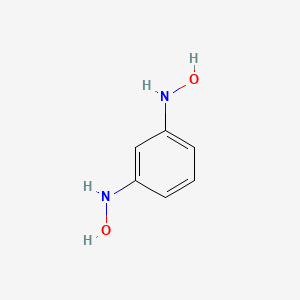
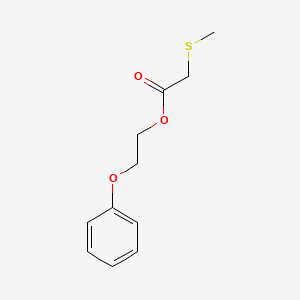
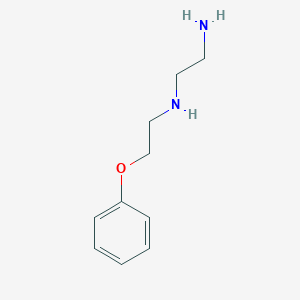
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
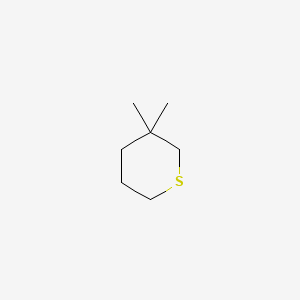
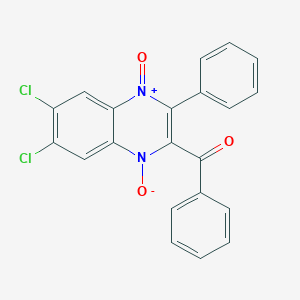
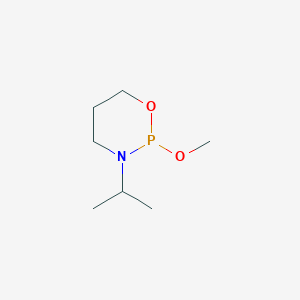

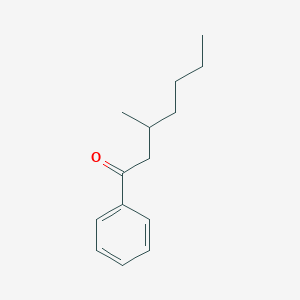
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
